Kcg 1

説明

特性

CAS番号 |

139036-51-4 |

|---|---|

分子式 |

C13H18O2 |

分子量 |

206.28 g/mol |

IUPAC名 |

6-methyl-2-(2-methylcyclohex-2-en-1-yl)-2H-pyran-5-one |

InChI |

InChI=1S/C13H18O2/c1-9-5-3-4-6-11(9)13-8-7-12(14)10(2)15-13/h5,7-8,10-11,13H,3-4,6H2,1-2H3 |

InChIキー |

JJHADUXKXOHJIL-UHFFFAOYSA-N |

正規SMILES |

CC1C(=O)C=CC(O1)C2CCCC=C2C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

KCG 1 KCG-1 KCG1 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Cytostatic Effects of KCG 1 on Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a synthesized document based on publicly available research. The compound "Kcg 1" does not appear in the currently indexed scientific literature. Therefore, this guide provides a comprehensive overview of the principles and methodologies relevant to the study of cytostatic effects on epithelial cells, which can be applied to a novel compound like "this compound" once initial research data becomes available.

Introduction to Cytostatic Effects on Epithelial Cells

Epithelial cells form the lining of organs and cavities throughout the body and are characterized by a high rate of proliferation. Uncontrolled proliferation of these cells is a hallmark of cancer. Cytostatic agents are compounds that inhibit cell proliferation without directly causing cell death (cytotoxicity). They typically function by inducing cell cycle arrest at specific checkpoints, thereby preventing the cell from progressing through division. Understanding the cytostatic effects of a novel compound like "this compound" on epithelial cells is a critical step in its evaluation as a potential therapeutic agent.

Quantitative Data on Cytostatic Effects

To rigorously assess the cytostatic potential of a compound, quantitative data from various assays are essential. Below is a template for summarizing such data, which would be populated with experimental results for "this compound".

Table 1: Summary of Quantitative Cytostatic Effects of a Compound on Epithelial Cells

| Parameter | Cell Line 1 (e.g., MCF-7) | Cell Line 2 (e.g., A549) | Cell Line 3 (e.g., HCT116) | Reference |

| IC50 (µM) | Data for this compound | Data for this compound | Data for this compound | [1][2][3] |

| Cell Cycle Arrest (%) | ||||

| G0/G1 Phase | Data for this compound | Data for this compound | Data for this compound | |

| S Phase | Data for this compound | Data for this compound | Data for this compound | |

| G2/M Phase | Data for this compound | Data for this compound | Data for this compound | |

| Modulation of Key Proteins | ||||

| Cyclin D1 (Fold Change) | Data for this compound | Data for this compound | Data for this compound | |

| CDK4/6 (Fold Change) | Data for this compound | Data for this compound | Data for this compound | |

| p21Cip1 (Fold Change) | Data for this compound | Data for this compound | Data for this compound | |

| p27Kip1 (Fold Change) | Data for this compound | Data for this compound | Data for this compound |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. The following are standard methodologies used to investigate cytostatic effects.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the concentration-dependent effect of a compound on cell growth.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Seed epithelial cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

-

WST-1 Assay: Similar to the MTT assay, the WST-1 assay is a colorimetric method that measures cell proliferation and viability.

Cell Cycle Analysis

Flow cytometry is the gold standard for analyzing the distribution of cells in different phases of the cell cycle.

-

Culture epithelial cells and treat them with the test compound at its IC50 concentration for various time points (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.

-

Treat epithelial cells with the test compound and prepare cell lysates.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., Cyclin D1, CDK4, p21, p27).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Visualizations of Key Pathways and Workflows

Diagrams are invaluable for illustrating complex biological pathways and experimental procedures.

Caption: Control of the G1/S transition in epithelial cells.

Caption: Workflow for investigating cytostatic effects.

Conclusion

The investigation of the cytostatic effects of novel compounds on epithelial cells is a multi-faceted process that requires a combination of quantitative assays and mechanistic studies. By employing the methodologies outlined in this guide, researchers can systematically characterize the anti-proliferative properties of a compound like "this compound" and elucidate its mechanism of action. This comprehensive approach is essential for the preclinical development of new and effective cancer therapeutics. Further studies would be necessary to evaluate the in vivo efficacy and safety of any promising cytostatic agent.

References

The Anti-Cancer Potential of Keto-C-Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-C-glycosides represent a promising class of synthetic compounds with demonstrated anti-cancer properties. These molecules, characterized by a ketone functional group within the C-glycosidic linkage, have exhibited potent cytotoxic and apoptotic activities against various cancer cell lines, notably including drug-resistant phenotypes. This technical guide provides a comprehensive overview of the anti-cancer activity of keto-C-glycosides, with a focus on their mechanism of action, quantitative efficacy, and the experimental methodologies used for their evaluation. Detailed protocols for key assays and visualizations of relevant biological pathways are included to facilitate further research and development in this area.

Introduction

The search for novel anti-cancer agents with improved efficacy and the ability to overcome drug resistance is a central focus of oncological research. C-glycosides, in which the anomeric carbon of a sugar is linked to an aglycone via a carbon-carbon bond, offer a stable alternative to their more common O- and N-glycoside counterparts, which are susceptible to enzymatic hydrolysis. The incorporation of a ketone functionality into the C-glycosidic structure has given rise to keto-C-glycosides, a class of compounds that has shown significant promise as anti-neoplastic agents.

This guide will delve into the anti-cancer activities of specific keto-C-glycosides, summarizing the available quantitative data, detailing the experimental protocols for their biological evaluation, and illustrating the current understanding of their molecular mechanisms of action.

Data Presentation: In Vitro Anti-Cancer Activity of Keto-C-Glycosides

The anti-proliferative activity of several keto-C-glycosides has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the tables below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| Compound 92 | H460 | Non-Small-Cell Lung Cancer | 0.64 | [1] |

| H125 | Non-Small-Cell Lung Cancer | 0.48 | [1] | |

| MGH4 | Non-Small-Cell Lung Cancer | 0.55 | [1] | |

| H661 (drug-resistant) | Non-Small-Cell Lung Cancer | 0.17 | [1] | |

| MGH7 (drug-resistant) | Non-Small-Cell Lung Cancer | 0.25 | [1] | |

| FADU (drug-resistant) | Head and Neck Squamous Cell Carcinoma | 0.32 |

Table 1: IC50 values of keto-C-glycoside compound 92 against various human cancer cell lines.

| Compound | Cell Type | Relative Cytostatic Activity | Citation |

| KCG1 | Epithelial-derived neoplastic cells | 25-125 times more cytostatic than on lymphoma cells. | |

| KCG10 | Lymphoma cells | More cytostatic than on epithelial cells. |

Table 2: Relative cytostatic activity of keto-C-glycosides KCG1 and KCG10.

Mechanism of Action: Induction of p53-Independent Apoptosis

A key finding in the study of keto-C-glycosides is their ability to induce apoptosis, or programmed cell death, in cancer cells through a mechanism that is independent of the tumor suppressor protein p53. This is particularly significant as mutations in the p53 gene are common in human cancers and are often associated with resistance to conventional chemotherapy.

The pro-apoptotic activity of keto-C-glycosides, such as compound 92, has been confirmed in cell lines with wild-type p53, mutated p53, and even in cells with a p53 gene deletion. This suggests that these compounds bypass the p53 pathway to trigger cell death. While the precise signaling cascade is still under investigation, it is hypothesized to involve the intrinsic mitochondrial pathway.

Potential Signaling Pathways

Based on the known mechanisms of apoptosis, several signaling pathways are likely to be involved in the anti-cancer activity of keto-C-glycosides. The following diagrams illustrate these potential pathways.

Figure 1: Hypothetical JNK-mediated apoptotic pathway induced by keto-C-glycosides.

Figure 2: Potential involvement of the PI3K/AKT pathway in keto-C-glycoside-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the anti-cancer activity of keto-C-glycosides.

Synthesis of Keto-C-Glycosides

The synthesis of keto-C-glycosides can be achieved through various methods. A general approach involves the reaction of a glycosyl donor with a suitable carbon nucleophile, followed by oxidation to introduce the ketone functionality. For example, the synthesis of an arachidonyl keto-C-glycoside, similar to compound 92, could be approached as follows:

Figure 3: General synthetic workflow for an arachidonyl keto-C-glycoside.

Materials:

-

Protected glycosyl donor (e.g., a glycal or glycosyl halide)

-

Arachidonic acid derivative with a nucleophilic carbon

-

Coupling catalyst (e.g., Lewis acid)

-

Oxidizing agent (e.g., Dess-Martin periodinane)

-

Anhydrous solvents and reagents

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Coupling: Dissolve the protected glycosyl donor and the arachidonic acid derivative in an anhydrous solvent under an inert atmosphere.

-

Add the coupling catalyst and stir the reaction at the appropriate temperature until completion (monitored by TLC).

-

Quench the reaction and perform an aqueous workup to extract the crude product.

-

Purify the C-glycoside intermediate by column chromatography.

-

Oxidation: Dissolve the purified C-glycoside intermediate in a suitable solvent.

-

Add the oxidizing agent and stir until the starting material is consumed (monitored by TLC).

-

Work up the reaction and purify the final keto-C-glycoside product by column chromatography.

-

Characterize the final product using spectroscopic methods (NMR, MS, IR).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Figure 4: Experimental workflow for the MTT assay.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Keto-C-glycoside compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the keto-C-glycoside compounds and a vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Detection (TUNEL Assay)

The TUNEL (TdT-mediated dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

Figure 5: Experimental workflow for the TUNEL assay with flow cytometry.

Materials:

-

Treated and control cells

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in sodium citrate)

-

TUNEL reaction mixture (TdT enzyme and labeled nucleotides like BrdUTP)

-

Antibody against the labeled nucleotide (e.g., anti-BrdU-FITC)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash the treated and control cells.

-

Fixation and Permeabilization: Fix the cells with fixation buffer, followed by permeabilization with permeabilization buffer.

-

TUNEL Labeling: Incubate the cells with the TUNEL reaction mixture to label the 3'-OH ends of fragmented DNA.

-

Antibody Staining: Incubate the cells with a fluorescently labeled antibody that recognizes the incorporated nucleotides.

-

Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of TUNEL-positive (apoptotic) cells.

Cell Cycle Analysis

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Figure 6: Experimental workflow for cell cycle analysis.

Materials:

-

Treated and control cells

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash the treated and control cells.

-

Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Staining: Resuspend the fixed cells in PI staining solution and incubate in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the modulation of apoptosis-related proteins by keto-C-glycosides.

Figure 7: General workflow for Western blot analysis.

Materials:

-

Treated and control cell lysates

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse cells in lysis buffer and determine protein concentration.

-

Electrophoresis: Separate proteins by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies, followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensities to determine changes in protein expression levels.

Conclusion and Future Directions

Keto-C-glycosides have emerged as a compelling class of anti-cancer drug candidates. Their ability to induce apoptosis in a p53-independent manner makes them particularly attractive for the treatment of cancers that are resistant to conventional therapies. The quantitative data presented in this guide highlights their potent cytotoxic effects against a range of cancer cell lines.

Future research should focus on several key areas:

-

Elucidation of the precise signaling pathways: Further studies are needed to definitively identify the upstream and downstream effectors in the apoptotic cascade initiated by keto-C-glycosides.

-

In vivo efficacy: While in vitro studies are promising, the anti-tumor activity of these compounds needs to be validated in preclinical animal models.

-

Structure-activity relationship (SAR) studies: A broader range of keto-C-glycoside analogs should be synthesized and evaluated to optimize their potency and selectivity.

-

Toxicology studies: Comprehensive toxicological profiling is essential to assess the safety of these compounds for potential clinical development.

By addressing these research questions, the full therapeutic potential of keto-C-glycosides as a novel class of anti-cancer agents can be realized.

References

Kcg 1 research applications in oncology

An In-depth Technical Guide to the Research Applications of Casein Kinase 1 (CK1) in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase 1 (CK1) is a highly conserved family of serine/threonine kinases that are pivotal regulators of numerous cellular processes frequently dysregulated in cancer.[1][2] Comprising seven isoforms in humans (α, γ1, γ2, γ3, δ, ε, and α-like), these kinases are integral to signaling pathways controlling cell proliferation, apoptosis, DNA repair, and differentiation.[1][3] Growing evidence implicates the aberrant expression and activity of CK1 isoforms in the development and progression of various malignancies, including hematological cancers, colorectal cancer, breast cancer, and glioma, establishing them as compelling therapeutic targets.[4] This guide provides a comprehensive overview of CK1's role in oncology, detailing its involvement in key signaling cascades, summarizing preclinical and clinical data for CK1 inhibitors, and outlining key experimental methodologies for its study.

The Casein Kinase 1 Family: Isoforms and Oncogenic Roles

The CK1 family members are monomeric, constitutively active enzymes that share a highly homologous kinase domain but differ in their N-terminal and C-terminal regulatory regions, which dictates their specific functions and substrate recognition. The most extensively studied isoforms in the context of cancer are CK1α, CK1δ, and CK1ε.

-

CK1α (CSNK1A1): This isoform is a critical component of the β-catenin destruction complex in the canonical Wnt signaling pathway. By phosphorylating β-catenin, CK1α primes it for subsequent ubiquitination and proteasomal degradation, thereby acting as a tumor suppressor in Wnt-driven cancers. However, CK1α is also implicated in pro-survival pathways, such as the p53 pathway, where it can phosphorylate and activate the tumor suppressor p53 in response to DNA damage. Its role can be context-dependent, as overexpression has been noted in colorectal cancer and is associated with a poorer prognosis.

-

CK1δ (CSNK1D) and CK1ε (CSNK1E): These two isoforms are highly related and often have overlapping, pro-oncogenic functions. In contrast to CK1α, CK1δ/ε often act as positive regulators of the Wnt pathway by phosphorylating components like Dishevelled (DVL), which promotes β-catenin stabilization. Overexpression of CK1δ and CK1ε has been linked to several cancers, including breast cancer (particularly triple-negative breast cancer), pancreatic cancer, and ovarian cancer. They have been shown to promote cell proliferation, survival, and metastasis.

Core Signaling Pathways Regulated by CK1 in Oncology

CK1 isoforms are crucial nodes in multiple signaling networks that are fundamental to cancer biology. Their ability to act as both positive and negative regulators highlights the complexity of their function.

Wnt/β-catenin Signaling

The Wnt pathway is perhaps the most well-characterized signaling cascade involving CK1, where different isoforms have opposing effects.

-

CK1α (Negative Regulation): In the absence of a Wnt ligand ("Wnt-off" state), CK1α is part of a cytoplasmic "destruction complex" with Axin, APC, and GSK3β. CK1α initiates a phosphorylation cascade by phosphorylating β-catenin at Serine 45 (S45). This "primes" β-catenin for subsequent phosphorylation by GSK3β, leading to its recognition by the E3 ubiquitin ligase β-TrCP and subsequent degradation by the proteasome. This keeps cytoplasmic β-catenin levels low, preventing its nuclear translocation and activation of TCF/LEF target genes.

-

CK1δ/ε (Positive Regulation): Upon Wnt ligand binding to its receptor Frizzled and co-receptor LRP5/6 ("Wnt-on" state), the destruction complex is inhibited. CK1δ/ε are recruited to the receptor complex where they phosphorylate Dishevelled (DVL) and LRP5/6. This phosphorylation is a key step in signal propagation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. The stabilized β-catenin then translocates to the nucleus to drive the expression of genes involved in proliferation and cell fate.

p53 Tumor Suppressor Pathway

Several CK1 isoforms, including α, δ, and ε, can directly phosphorylate the tumor suppressor p53 at multiple N-terminal sites. This phosphorylation can enhance p53 stability and activity, promoting cell cycle arrest or apoptosis in response to cellular stress, such as DNA damage. Furthermore, CK1α's interaction with p53 inhibitors MDM2 and MDMX is well-documented, suggesting a complex regulatory role. In some contexts, such as multiple myeloma, CK1α has been shown to inhibit p53, showcasing its dual functionality.

PI3K/AKT/mTOR Pathway

CK1 isoforms can influence the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival. CK1α can mediate the phosphorylation and subsequent degradation of DEPTOR, an inhibitor of the mTOR complex, thereby activating mTOR signaling. In glioma, CK1 has been shown to promote proliferation and metastasis through an AKT/MMP2-dependent signaling pathway.

References

- 1. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Casein kinase 1 (CK1) promotes the proliferation and metastasis of glioma cells via the phosphatidylinositol 3 kinase-matrix metalloproteinase 2 (AKT-MMP2) pathway - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Studies of Kcg 1: An Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for preclinical studies on a compound specifically designated "Kcg 1" did not yield any publicly available data. The term "this compound" may refer to an internal compound code, a novel agent not yet described in scientific literature, or a potential misnomer. This guide, therefore, outlines the typical components and data expected in a preclinical whitepaper for a hypothetical therapeutic agent, providing a framework for the evaluation of such a compound.

Introduction and Compound Profile

A comprehensive preclinical data package for a novel therapeutic agent, herein referred to as this compound, would begin with a detailed compound profile. This section would typically include:

-

Chemical Structure and Properties: The precise chemical structure, molecular weight, formula, and key physicochemical properties such as solubility, lipophilicity (LogP), and pKa.

-

Target and Mechanism of Action (MoA): A clear identification of the biological target(s) of this compound and a description of how the compound exerts its therapeutic effect at the molecular level. This would be supported by initial in vitro assays.

-

Therapeutic Rationale: A concise explanation of the medical need being addressed and the scientific reasoning for developing a compound with the specific MoA of this compound for the intended indication.

In Vitro Pharmacology and Efficacy

This section would present the foundational data demonstrating the activity and selectivity of this compound in non-living systems.

Target Engagement and Potency

Quantitative data on the interaction of this compound with its intended target would be summarized.

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Cell Line | Parameter | Value |

| Biochemical Assay | Recombinant Target Protein | IC50 | Data not available |

| Cell-Based Assay | Relevant Human Cell Line | EC50 | Data not available |

| Binding Assay | Target Protein | Kd | Data not available |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Kd: Dissociation constant.

Cellular Activity and Specificity

Data from experiments using relevant cell lines to demonstrate the intended biological effect and to assess off-target effects would be presented.

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | Result |

| Disease-Relevant Cell Line 1 | Proliferation Assay | GI50 | Data not available |

| Disease-Relevant Cell Line 2 | Apoptosis Assay | % Apoptotic Cells | Data not available |

| Healthy Control Cell Line | Cytotoxicity Assay | CC50 | Data not available |

GI50: Half-maximal growth inhibition; CC50: Half-maximal cytotoxic concentration.

Experimental Protocols: Representative In Vitro Assays

-

IC50 Determination by Biochemical Assay: A typical protocol would involve incubating the purified target protein with varying concentrations of this compound and a specific substrate. The reaction progress would be measured (e.g., via fluorescence or luminescence), and the IC50 value would be calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

Cell Viability Assay: A common method is the MTS or MTT assay. Cells would be seeded in 96-well plates, treated with a dilution series of this compound for a specified period (e.g., 72 hours). The viability reagent would then be added, and the absorbance would be read on a plate reader to determine the concentration of this compound that inhibits cell growth by 50% (GI50).

In Vivo Pharmacology and Efficacy

This section would detail the studies conducted in living organisms to evaluate the therapeutic potential of this compound.

Animal Models of Disease

A description of the animal models used to test the efficacy of this compound would be provided, including the species, strain, and rationale for model selection.

Efficacy Studies

The results from in vivo efficacy studies would be summarized, including the dosing regimen, route of administration, and key endpoints.

Table 3: Summary of In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Key Efficacy Endpoint | Outcome |

| e.g., Xenograft Mouse Model | e.g., 10 mg/kg, oral, daily | e.g., Tumor Growth Inhibition (%) | Data not available |

| e.g., Transgenic Mouse Model | e.g., 5 mg/kg, IV, twice weekly | e.g., Survival Benefit | Data not available |

Experimental Protocol: Representative In Vivo Efficacy Study

-

Xenograft Tumor Model: Immune-compromised mice (e.g., NOD-SCID) would be subcutaneously implanted with human cancer cells. Once tumors reach a specified volume, mice would be randomized into vehicle control and treatment groups. This compound would be administered according to a predetermined schedule. Tumor volume and body weight would be measured regularly. At the end of the study, tumors would be excised and weighed, and further analysis (e.g., histology, biomarker analysis) could be performed.

Pharmacokinetics and ADME

This section would describe the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Table 4: Key Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |

| Mouse | e.g., 10, IV | Data not available | Data not available | Data not available | Data not available | N/A |

| Mouse | e.g., 20, PO | Data not available | Data not available | Data not available | Data not available | Data not available |

| Rat | e.g., 10, IV | Data not available | Data not available | Data not available | Data not available | N/A |

| Rat | e.g., 20, PO | Data not available | Data not available | Data not available | Data not available | Data not available |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; IV: Intravenous; PO: Oral.

Experimental Protocol: Pharmacokinetic Study in Rodents

-

Animals (e.g., male Sprague-Dawley rats) would be administered a single dose of this compound via the intended clinical route (e.g., oral gavage) and intravenously. Blood samples would be collected at multiple time points post-dose. Plasma would be separated, and the concentration of this compound would be determined using a validated analytical method, such as LC-MS/MS. Pharmacokinetic parameters would then be calculated using appropriate software.

Toxicology and Safety Pharmacology

A critical component of the preclinical data package is the assessment of the safety profile of this compound.

Acute and Repeat-Dose Toxicity

Studies to determine the potential toxicity of this compound after single and multiple doses would be summarized.

Table 5: Summary of Toxicology Studies for this compound

| Species | Study Duration | Route of Administration | NOAEL (mg/kg/day) | Target Organs of Toxicity |

| Rat | e.g., 14-Day Repeat-Dose | Oral | Data not available | Data not available |

| Dog | e.g., 28-Day Repeat-Dose | Oral | Data not available | Data not available |

NOAEL: No-Observed-Adverse-Effect Level.

Safety Pharmacology

This would include studies to evaluate the effects of this compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

Signaling Pathways and Visualizations

To illustrate the mechanism of action and experimental processes, diagrams are essential. Below are examples of how such diagrams would be constructed using the DOT language for Graphviz.

Hypothetical Signaling Pathway for this compound

Caption: Hypothetical inhibitory action of this compound on a signaling cascade.

Experimental Workflow for In Vivo Efficacy

An In-depth Technical Guide to the KCG-1 Compound: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

KCG-1 is a keto-C-glycoside compound that has demonstrated significant antiproliferative and cytotoxic properties against various cancer cell lines. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological activity of KCG-1. Detailed experimental protocols for its synthesis and cytotoxicity assessment are outlined, and its mechanism of action, primarily through a p53-independent apoptotic pathway, is discussed. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

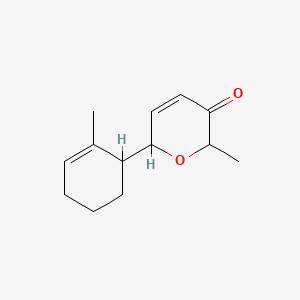

Compound Structure and Physicochemical Properties

KCG-1, with the IUPAC name 6-methyl-2-(2-methylcyclohex-2-en-1-yl)-2H-pyran-5-one, is a keto-C-glycoside. Its fundamental properties are summarized in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C13H18O2 | PubChem[1] |

| Molecular Weight | 206.28 g/mol | PubChem[1] |

| IUPAC Name | 6-methyl-2-(2-methylcyclohex-2-en-1-yl)-2H-pyran-5-one | PubChem[1] |

| CAS Number | 139036-51-4 | PubChem[1] |

| SMILES | CC1=CC(=O)C(C(C)C2=CCCC2)O1 | PubChem |

| Appearance | White to off-white solid | (Inferred) |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents | (Inferred from typical properties of similar compounds) |

Biological Activity and Mechanism of Action

KCG-1 exhibits potent antiproliferative and cytotoxic effects, particularly against epithelial-derived neoplastic cells. Research has shown that KCG-1 can be significantly more cytostatic in epithelial cells compared to lymphoma cells, with a differential cytotoxicity reported to be 25 to 125 times greater.

The primary mechanism of action for KCG-1's anticancer activity is the induction of apoptosis through a p53-independent pathway. This is a crucial characteristic, as many cancers possess mutated or non-functional p53, rendering them resistant to conventional therapies that rely on p53-mediated cell death. The p53-independent nature of KCG-1 suggests its potential as a therapeutic agent for a broader range of cancers.

p53-Independent Apoptosis Signaling Pathway

While the precise signaling cascade initiated by KCG-1 is still under investigation, it is hypothesized to involve the intrinsic apoptotic pathway, regulated by the Bcl-2 family of proteins. In this pathway, cellular stress leads to the activation of pro-apoptotic Bcl-2 proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL). This shift in balance results in the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Activated caspase-9, in turn, activates effector caspases, such as caspase-3, leading to the execution of apoptosis.

Quantitative Data: Antiproliferative Activity

While specific IC50 values for KCG-1 are not widely published, a structurally similar keto-C-glycoside, designated as compound 92, has demonstrated potent antiproliferative activity against a panel of non-small-cell lung cancer (NSCLC) cell lines. Given the structural similarity, these values may provide an initial indication of the potential potency of KCG-1.

| Cell Line | p53 Status | IC50 (µM) for Compound 92 |

| H460 | Wild-type | 0.17 |

| A549 | Wild-type | 0.25 |

| H1299 | Null | 0.64 |

| H358 | Null | 0.33 |

Data for compound 92, a structurally similar keto-C-glycoside.

Experimental Protocols

Synthesis of KCG-1 (Hypothetical Protocol)

A detailed, publicly available synthesis protocol for KCG-1 is not readily found in the literature. However, a general approach for the synthesis of keto-C-glycosides can be outlined based on established chemical methodologies. The synthesis would likely involve the coupling of a suitable glycosyl donor with a carbon nucleophile derived from the 6-methyl-2H-pyran-5-one moiety, followed by appropriate functional group manipulations.

Workflow for a potential synthesis route:

Cytotoxicity Assay Protocol (MTT Assay)

The following is a standard protocol for assessing the cytotoxic effects of KCG-1 on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

KCG-1 compound

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the desired cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of KCG-1 in DMSO.

-

Perform serial dilutions of the KCG-1 stock solution in complete culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of KCG-1. Include a vehicle control (medium with the same concentration of DMSO used for the highest KCG-1 concentration) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the percentage of cell viability against the log of the KCG-1 concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Workflow for the MTT Cytotoxicity Assay:

Conclusion

KCG-1 is a promising keto-C-glycoside with significant potential as an anticancer agent. Its ability to induce apoptosis through a p53-independent mechanism makes it a particularly attractive candidate for the treatment of cancers that are resistant to conventional therapies. Further research is warranted to fully elucidate its mechanism of action, establish its efficacy in a wider range of cancer models, and develop optimized synthetic routes for its production. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compelling compound.

References

In-depth Analysis of the Cytotoxic Pathways of Kcg 1: A Technical Guide

Introduction

Following a comprehensive search of publicly available scientific literature and databases, no information has been found regarding a compound or entity designated as "Kcg 1" and its cytotoxic pathways. The name "this compound" does not appear in established chemical, biological, or pharmacological databases accessible through standard search protocols.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for the cytotoxic pathways of "this compound" as the foundational research and data do not appear to exist or be publicly available under this name.

Possible Scenarios and Recommendations for Further Action

The absence of information on "this compound" could be due to several reasons:

-

Novel or Pre-publication Compound: "this compound" may be a very new or proprietary compound that has not yet been described in published scientific literature. It could be an internal designation within a research group or company.

-

Typographical Error: The designation "this compound" may be a typographical error. We recommend verifying the name and searching for alternative spellings or designations.

-

Lesser-Known or Regional Designation: The name may be used in a specific regional context or in literature not indexed in major international databases.

To proceed with your research, we recommend the following steps:

-

Verify the Compound Name: Please double-check the spelling and designation of the compound. Ensure that "this compound" is the correct and complete identifier.

-

Consult Original Sources: If the name was obtained from a specific publication, presentation, or internal document, please refer back to that source for more detailed information, such as its chemical structure, origin, or alternative names.

-

Provide Additional Identifiers: If available, providing any other known identifiers for this compound—such as a chemical formula, CAS number, IUPAC name, or a reference to a publication—would be essential for a successful literature search.

Without any foundational data on "this compound," the creation of the requested technical guide and its components is not feasible. We are prepared to conduct a thorough analysis and generate the required content as soon as a verifiable and documented scientific basis for "this compound" can be established.

Technical Whitepaper: The Role of Apoptosis Signal-Regulating Kinase 1 (ASK1) in the Induction of Apoptosis in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Kcg 1" provided in the topic does not correspond to a recognized molecule or agent in the scientific literature related to apoptosis. This technical guide will focus on Apoptosis Signal-regulating Kinase 1 (ASK1) , a key protein in stress-induced apoptosis, which is a plausible subject of interest given the topic.

Introduction

The targeted induction of apoptosis, or programmed cell death, in neoplastic cells is a cornerstone of modern cancer therapy. A complex network of signaling pathways governs this process, offering multiple points for therapeutic intervention. One such critical regulator is the Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5).[1][2] ASK1 is a member of the MAP kinase kinase kinase (MAP3K) family that functions as a pivotal signaling node in response to a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1] Activation of ASK1 triggers downstream signaling cascades, primarily the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which converge to execute the apoptotic program.[1][3]

This document provides an in-depth technical overview of the role of ASK1 in inducing apoptosis in cancer cells. It covers the core signaling pathways, presents quantitative data on its effects, and details the experimental protocols used to elucidate its function.

ASK1 Signaling Pathway and Mechanism of Action

ASK1 is maintained in an inactive state in resting cells through its association with the reduced form of thioredoxin (Trx). Upon exposure to cellular stressors, such as reactive oxygen species (ROS), Trx is oxidized and dissociates from ASK1, leading to ASK1 autophosphorylation at Threonine 845 (T845) and its subsequent activation.

Activated ASK1, in turn, phosphorylates and activates MAP kinase kinases (MKKs), specifically MKK4/7 and MKK3/6. These MKKs then activate the downstream MAP kinases, JNK and p38, respectively. The activation of the JNK and p38 pathways culminates in the modulation of various downstream effectors that drive the apoptotic process.

Key downstream events include:

-

Regulation of Bcl-2 Family Proteins: The JNK and p38 pathways can influence the expression and activity of Bcl-2 family proteins. This includes the upregulation of pro-apoptotic members like Bax and Bak and the downregulation or inactivation of anti-apoptotic members such as Bcl-2 and Bcl-xL. This shift in the balance between pro- and anti-apoptotic Bcl-2 proteins is a critical step for initiating mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Disruption: The activation of Bax and Bak leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

-

Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis, including the cleavage of key cellular substrates.

The following diagram illustrates the ASK1-mediated apoptotic signaling pathway.

Quantitative Data on ASK1-Induced Apoptosis

The pro-apoptotic efficacy of targeting the ASK1 pathway can be quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the cytotoxic potential of a compound that may act via this pathway. Apoptosis rates, determined by methods like Annexin V staining, provide direct evidence of programmed cell death.

Table 1: Illustrative IC50 Values of a Hypothetical ASK1 Activator in Various Cancer Cell Lines. (Note: This data is illustrative as no specific data for "this compound" was found. The values are representative of a moderately potent anti-cancer agent.)

| Cell Line | Cancer Type | IC50 (µM) after 48h | Assay Method |

| HCT116 | Colorectal Carcinoma | 22.4 | Crystal Violet |

| HT-29 | Colorectal Carcinoma | 35.1 | MTT Assay |

| PC-3 | Pancreatic Cancer | 15.8 | Crystal Violet |

| HepG2 | Hepatocellular Carcinoma | 42.5 | MTT Assay |

| MCF-7 | Breast Adenocarcinoma | 28.9 | CCK-8 Assay |

Table 2: Illustrative Apoptosis Rates Induced by a Hypothetical ASK1 Activator (at 2x IC50) after 24 hours. (Note: This data is illustrative.)

| Cell Line | Total Apoptotic Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |

| HCT116 | 45.2 ± 3.1 | 28.7 ± 2.5 | 16.5 ± 1.8 |

| PC-3 | 52.8 ± 4.5 | 35.1 ± 3.3 | 17.7 ± 2.1 |

| MCF-7 | 38.6 ± 2.9 | 25.9 ± 2.2 | 12.7 ± 1.5 |

Detailed Experimental Protocols

Cell Viability and IC50 Determination (MTT Assay)

This protocol assesses cell metabolic activity as an indicator of viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

Test compound (e.g., ASK1 activator)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).

-

Compound Treatment: Treat cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression.

Quantification of Apoptosis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture and treat cells as required for the experiment.

-

Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase-3 Activity Assay

This assay measures the activity of the key executioner caspase-3.

Materials:

-

Treated and control cells

-

Cell lysis buffer

-

Caspase-3 colorimetric or fluorometric substrate (e.g., DEVD-pNA or DEVD-AFC)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Lysis: Treat and harvest cells as previously described. Lyse the cell pellet on ice using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay) to ensure equal protein loading.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein lysate from each sample.

-

Substrate Addition: Add the caspase-3 substrate to each well and mix.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Data Analysis: Quantify the caspase-3 activity relative to the control samples.

Conclusion

Apoptosis Signal-regulating Kinase 1 (ASK1) is a central mediator of stress-induced apoptosis in cancer cells. Its activation triggers the JNK and p38 MAPK signaling cascades, leading to mitochondrial dysfunction and caspase-dependent cell death. The methodologies detailed in this guide provide a robust framework for investigating the pro-apoptotic effects of therapeutic agents that modulate the ASK1 pathway. A thorough understanding of these mechanisms and experimental approaches is crucial for the development of novel anti-cancer strategies aimed at exploiting this critical apoptotic checkpoint.

References

- 1. Molecular mechanisms of the decision between life and death: regulation of apoptosis by apoptosis signal-regulating kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pivotal Role of Apoptosis Signal-Regulating Kinase 1 in Monoclonal Free Light Chain–Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Keto-C-Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keto-C-glycosides represent a unique class of carbohydrate mimetics characterized by a ketone functionality within the aglycone moiety, which is connected to the sugar via a hydrolytically stable carbon-carbon bond. This structural feature imparts enhanced metabolic stability compared to their O-glycoside counterparts, making them attractive scaffolds in drug discovery. Their diverse biological activities, including anticancer, antidiabetic, and antiviral effects, stem from their ability to interact with a range of molecular targets. This technical guide provides a comprehensive overview of the known molecular targets of keto-C-glycosides, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and development in this promising area.

Molecular Targets and Quantitative Bioactivity Data

Keto-C-glycosides have been shown to interact with several key proteins involved in various disease pathways. The following tables summarize the quantitative data on the inhibitory activities of representative keto-C-glycosides against their molecular targets.

Table 1: Inhibition of Carbohydrate-Processing Enzymes by Keto-C-Glycosides

| Keto-C-Glycoside Derivative | Molecular Target | Assay Type | IC50/Ki Value | Reference |

| Phenyl butenoyl C-glycosides | α-Glucosidase | In vitro enzyme inhibition | Potent inhibition noted | [1] |

| Alkanoyl C-glycosides | α-Glucosidase | In vitro enzyme inhibition | Potent inhibition noted | [1] |

| Alkanoyl C-glycosides | Glycogen Phosphorylase | In vitro enzyme inhibition | Potent inhibition noted | [1] |

Table 2: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by C-Glycosides

| C-Glycoside | Assay Type | IC50 Value | Reference |

| Orientin | In vitro enzyme inhibition | 0.18 mg/mL | [2] |

| Ursolic Acid (Reference) | In vitro enzyme inhibition | 0.13 mg/mL | [2] |

Table 3: Inhibition of Glucose Transporters by C-Glycoside Conjugates

| Compound Class | Molecular Target | Assay Type | Activity | Reference |

| Hexose keto-C-glycoside conjugates | GLUT-1 | Affinity Evaluation | Noted affinity | |

| Dapagliflozin (SGLT2 inhibitor) | SGLT2 | Glucose uptake assay | High potency |

Table 4: Cytotoxicity of Keto-C-Glycosides against Cancer Cell Lines

| Compound Class | Cell Line | Assay Type | Activity | Reference |

| Peracetylated hexose keto-C-glycoside conjugates | Lymphoma cells | Cytotoxicity assay | Most cytotoxic |

Signaling Pathways and Experimental Workflows

Understanding the biological context in which keto-C-glycosides exert their effects is crucial for rational drug design. The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and a general experimental workflow for the discovery and characterization of keto-C-glycoside inhibitors.

Signaling Pathways

Caption: Insulin signaling pathway and the inhibitory role of keto-C-glycosides on PTP1B.

References

Unveiling Kcg 1: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of Kcg 1, a keto-C-glycoside identified for its potent antiproliferative and cytotoxic properties. This document details the experimental methodologies, quantitative data, and relevant biological pathways associated with this promising compound.

Discovery and Biological Activity

This compound was identified as a keto-C-glycoside with significant antiproliferative and cytotoxic effects, particularly against tumor cells. Studies have shown it to be significantly more cytostatic on epithelial cells compared to lymphoma cells. The core structure, a C-glycoside, offers greater stability against chemical and enzymatic hydrolysis under physiological conditions compared to more common O- or N-glycosides, making it an attractive scaffold for drug discovery.

The biological activity of keto-C-glycosides, including compounds structurally related to this compound, has been evaluated in various cancer cell lines. For instance, a study on a panel of non-small-cell lung cancer (NSCLC) cells, which are known for their intrinsic drug resistance, demonstrated the potent antiproliferative and apoptotic activities of certain keto-C-glycosides[1][2]. One notable compound, designated "compound 92," which features an arachidonic acid side group, showed significant cytotoxic activity, suggesting that lipophilic conjugates may enhance cellular uptake and potency[1]. The cytotoxic effects of these compounds are linked to their ability to induce apoptosis, even in cells with mutated or deleted p53, a key tumor suppressor gene[1].

Quantitative Data on Antiproliferative Activity

The following table summarizes the antiproliferative activity of a representative keto-C-glycoside, Compound 92, against a panel of human non-small-cell lung cancer (NSCLC) cell lines.

| Cell Line | p53 Status | IC50 (µM) of Compound 92 |

| A549 | Wild-type | 0.5 ± 0.1 |

| H226 | Mutated | 0.8 ± 0.2 |

| H596 | Deleted | 1.2 ± 0.3 |

Data extracted from studies on keto-C-glycosides with antiproliferative properties against NSCLC cells.

Synthesis of Keto-C-Glycosides

The synthesis of keto-C-glycosides is a multi-step process that involves the formation of a stable carbon-carbon bond at the anomeric center of a sugar. This contrasts with the more common O- or N-glycosidic bonds. While the exact synthesis of a compound termed "this compound" is not detailed in the public domain, a general and robust method for preparing ketonyl C-glycosides has been described, which utilizes bench-stable glycosyl sulfides and styrenes under photoredox catalysis.

Another established approach involves the reaction of carbohydrate triflates with C-glycoside alkoxides. The carbonyl group in ketonyl C-glycosides provides a handle for further chemical modifications, allowing for the creation of diverse glycoconjugates.

Experimental Protocols

General Synthesis of a Ketonyl C-Glycoside (Illustrative)

This protocol is a generalized representation based on common methods for synthesizing keto-C-glycosides.

-

Preparation of the Glycosyl Donor: A suitable protected sugar is converted into a glycosyl donor, such as a glycosyl sulfide. This involves standard carbohydrate chemistry techniques, including protection of hydroxyl groups.

-

Radical-Mediated C-C Bond Formation: The glycosyl sulfide is reacted with a styrene derivative in the presence of a photoredox catalyst and an oxidant (e.g., dimethyl sulfoxide). This reaction proceeds via the formation of a glycosyl radical, which then adds to the styrene.

-

Oxidation and Deprotection: The resulting intermediate is oxidized to the corresponding ketone. Subsequently, the protecting groups on the sugar moiety are removed under appropriate conditions to yield the final keto-C-glycoside.

-

Purification: The final product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the keto-C-glycoside compound (e.g., Compound 92) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Visualizing the Synthesis and Mechanism

Diagram of a Generalized Synthetic Workflow for Keto-C-Glycosides

Caption: Generalized workflow for the synthesis of keto-C-glycosides.

Signaling Pathway for Apoptosis Induction by Keto-C-Glycosides

Caption: Simplified pathway of apoptosis induction by keto-C-glycosides.

References

- 1. Antiproliferative and Apoptotic Activities of Ketonucleosides and Keto-C-Glycosides against Non-Small-Cell Lung Cancer Cells with Intrinsic Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative and apoptotic activities of ketonucleosides and keto-C-glycosides against non-small-cell lung cancer cells with intrinsic drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

KCG-1: Application Notes and Laboratory Protocols for a Novel Antiproliferative Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

KCG-1, a novel keto-C-glycoside, has demonstrated significant antiproliferative and cytotoxic properties, particularly against epithelial-derived tumor cells. Chemically identified as 6-methyl-2-(2-methylcyclohex-2-en-1-yl)-2H-pyran-5-one, KCG-1 represents a promising lead compound in the development of new anticancer therapeutics. This document provides detailed application notes, a representative laboratory synthesis protocol, and an overview of its potential mechanism of action for research and drug development purposes.

Introduction

Keto-C-glycosides are a class of compounds that have garnered interest in medicinal chemistry due to their biological activities. KCG-1 is a notable member of this family, exhibiting potent cytostatic effects. Its unique structure, featuring a pyranone core linked to a methylcyclohexenyl moiety, is believed to be crucial for its biological activity. Understanding the synthesis and biological context of KCG-1 is essential for its further investigation and potential clinical application.

Data Presentation

Physicochemical Properties of KCG-1

| Property | Value | Reference |

| IUPAC Name | 6-methyl-2-(2-methylcyclohex-2-en-1-yl)-2H-pyran-5-one | PubChem |

| CAS Number | 139036-51-4 | TargetMol |

| Molecular Formula | C₁₃H₁₈O₂ | TargetMol |

| Molecular Weight | 206.28 g/mol | TargetMol |

Reported Biological Activity

| Cell Type | Activity | Observation | Reference |

| Epithelial Tumor Cells | Antiproliferative, Cytotoxic | 25-125 times more cytostatic than on lymphoma cells. | Anticancer Drugs (1992) |

| Lymphoma Cells | Lower Cytostatic Effect | Significantly less sensitive compared to epithelial cells. | Anticancer Drugs (1992) |

Experimental Protocols

Representative Synthesis of a Keto-C-Glycoside Core Structure

While a specific, detailed, and publicly available synthesis protocol for KCG-1 has not been identified in the current literature, a general and robust method for the preparation of ketonyl C-glycosides has been reported. The following protocol is based on a radical-mediated approach that utilizes stable glycosyl donors and styrenes, which can be adapted for the synthesis of KCG-1 and its analogs. This method offers a versatile pathway to a variety of C-glycosides.

Materials:

-

Glycosyl sulfide donor (appropriately substituted to yield the pyranone ring)

-

2-methyl-1-(prop-1-en-2-yl)cyclohex-1-ene (styrene analog for KCG-1)

-

fac-Ir(ppy)₃ (photocatalyst)

-

Dimethyl sulfoxide (DMSO, solvent and oxidant)

-

Blue LEDs (455 nm, 7-W)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a reaction vessel, combine the glycosyl sulfide donor (1.0 equivalent), the styrene analog (3.0 equivalents), and fac-Ir(ppy)₃ (2 mol %).

-

Solvent Addition: Add anhydrous DMSO to achieve a concentration of 0.05 M with respect to the glycosyl donor.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Photocatalysis: Irradiate the reaction mixture with a 7-W, 455-nm blue LED at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6 hours.

-

Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired keto-C-glycoside.

Note: The synthesis of the specific starting materials, the glycosyl sulfide donor and the styrene analog for KCG-1, would require separate synthetic steps that are not detailed here. Researchers should consult relevant organic chemistry literature for the preparation of these precursors.

In Vitro Antiproliferation Assay

This protocol describes a general method to assess the antiproliferative activity of KCG-1 on a cancer cell line.

Materials:

-

KCG-1 (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell line of interest (e.g., a human epithelial carcinoma cell line)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of KCG-1 in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of KCG-1. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assay: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of KCG-1 that inhibits cell growth by 50%).

Mandatory Visualizations

Logical Workflow for KCG-1 Synthesis and Evaluation

Caption: Workflow for the synthesis and in vitro evaluation of KCG-1.

Potential Signaling Pathway Inhibition by KCG-1

Given the antiproliferative effects of KCG-1, it is plausible that it interferes with signaling pathways that are commonly dysregulated in cancer, such as those promoting cell growth and proliferation. While the exact molecular target of KCG-1 is not yet elucidated, a hypothetical pathway is presented below.

Caption: Hypothetical inhibition of a pro-proliferative signaling pathway by KCG-1.

Disclaimer

This document is intended for research and informational purposes only. The synthesis protocol provided is a representative example for a related class of molecules and may require optimization for the specific synthesis of KCG-1. All laboratory work should be conducted by qualified personnel in a properly equipped facility, following all applicable safety guidelines.

Application Notes and Protocols for In Vitro PRKG1 Activity Assays

Disclaimer: Initial searches for "Kcg 1" did not yield a known protein kinase. Based on phonetic similarity and the context of kinase activity assays, this document assumes the intended target is PRKG1 (Protein Kinase cGMP-dependent 1) , also known as PKG1.

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to PRKG1 (cGMP-Dependent Protein Kinase 1)

Protein Kinase cGMP-dependent 1 (PRKG1) is a key serine/threonine kinase that functions as a principal mediator of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3][4] The binding of the second messenger cGMP to the regulatory domain of PRKG1 induces a conformational change, leading to the activation of its catalytic domain. Activated PRKG1 then phosphorylates a wide range of protein substrates on serine and threonine residues. This signaling cascade is integral to numerous physiological processes, including the regulation of smooth muscle tone, platelet aggregation, neuronal function, and cell proliferation.[1]

In mammals, the PRKG1 gene encodes two main isoforms, Iα and Iβ, through alternative splicing. These isoforms share identical cGMP-binding and catalytic domains but differ in their N-terminal regions, which influences their dimerization properties, substrate specificity, and tissue distribution. Given its central role in cellular signaling, the dysregulation of PRKG1 activity has been linked to cardiovascular disorders and various cancers, establishing it as a significant therapeutic target.

Principles of In Vitro PRKG1 Activity Assays

The in vitro assessment of PRKG1 activity is fundamental for characterizing its enzymatic function, screening for novel inhibitors and activators, and determining its substrate specificity. The primary methodologies for quantifying its activity are:

-

Radiometric Assays: Often considered the "gold standard," these assays provide a direct measure of kinase activity by tracking the transfer of a radiolabeled gamma-phosphate from [γ-³²P]ATP to a specific protein or peptide substrate. The amount of incorporated radioactivity is directly proportional to the enzyme's activity.

-

Luminescence-Based Assays: These methods, such as the ADP-Glo™ Kinase Assay, offer a high-throughput-compatible alternative by quantifying the amount of ADP produced during the kinase reaction. The generated luminescent signal correlates positively with kinase activity.

-

Fluorescence-Based Assays: Techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilize the transfer of energy between two fluorophores to detect substrate phosphorylation in a non-radioactive, homogeneous format.

The selection of an appropriate assay format depends on factors such as the experimental goal (e.g., high-throughput screening vs. detailed kinetic analysis), required sensitivity, and available laboratory equipment.

Data Presentation: Quantitative Parameters for PRKG1

The following tables summarize key quantitative data for PRKG1. It is important to note that these values can be highly dependent on the specific assay conditions, including buffer composition, temperature, and the concentrations of ATP and substrate.

| Substrate | Isoform | Km (ATP) (µM) | Km (Substrate) (µM) | Vmax (pmol/min/µg) | Reference(s) |

| Kemptide (LRRASLG) | Bovine Lung cGKI | 13 | 11 | ~25,000 | Custom Source* |

| VASP-derived Peptide | Recombinant Human | Not Determined | Not Determined | Not Determined |

*Kinetic values are often determined empirically and can vary significantly. The provided values for Kemptide are representative.

| Compound | Type | IC₅₀ (nM) | Assay Conditions | Reference(s) |

| Inhibitors | ||||

| Rp-8-Br-cGMPS | cGMP Antagonist | ~100 | Competitive with cGMP | Custom Source |

| KT5823 | Inhibitor | ~240 | ATP-competitive | Custom Source |

| Staurosporine | Broad-spectrum Inhibitor | ~15 | ATP-competitive | Custom Source |

| Activator | EC₅₀ (nM) | |||

| cGMP | Endogenous Activator | ~50-100 | Varies with isoform | Custom Source |

*IC₅₀ and EC₅₀ values are illustrative and can differ based on the specific in vitro assay system.

Visualizations

Signaling Pathway and Experimental Workflows

Caption: The NO/cGMP/PRKG1 signaling cascade.

Caption: Workflow for a radiometric PRKG1 assay.

Caption: Workflow for the ADP-Glo™ luminescent assay.

Experimental Protocols

Protocol 1: Radiometric Filter Binding Assay for PRKG1

This protocol provides a method to directly measure the incorporation of radiolabeled phosphate into a peptide substrate.

Materials:

-

Recombinant active PRKG1 (e.g., 50 nM final concentration)

-

Biotinylated peptide substrate (e.g., derived from VASP, 20-100 µM final concentration)

-

5X Kinase Reaction Buffer: 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 10 mM DTT

-

[γ-³²P]ATP (~3000 Ci/mmol)

-

Unlabeled ATP (for a final concentration of 100 µM)

-

cGMP (for a final concentration of 10 µM)

-

Test compounds dissolved in DMSO

-

Streptavidin-coated membrane paper

-

Wash Buffer: 0.75% Phosphoric Acid

-

Stop Solution: 3% Phosphoric Acid

-

Scintillation counter

Procedure:

-

Reaction Preparation: On ice, prepare a master mix for the desired number of reactions. For a 25 µL reaction, combine:

-

5 µL of 5X Kinase Reaction Buffer

-

Recombinant PRKG1 enzyme

-

Peptide substrate

-

Test compound or DMSO (final concentration ≤1%)

-

Nuclease-free water to a volume of 20 µL.

-

-

Pre-incubation: Gently mix and pre-incubate the reactions for 10 minutes at 30°C.

-

Reaction Initiation: Prepare a 5X ATP/cGMP mix containing unlabeled ATP, [γ-³²P]ATP (to a final specific activity of ~500 cpm/pmol), and cGMP. Start the kinase reaction by adding 5 µL of this mix to each tube.

-

Incubation: Incubate the reactions at 30°C for 20-30 minutes. The incubation time should be within the linear range of the reaction, which should be determined empirically.

-

Reaction Termination: Stop the reaction by spotting 20 µL of the reaction mixture onto the streptavidin-coated membrane.

-

Washing: Immediately place the membrane in a beaker containing the Wash Buffer. Wash 3-4 times for 5 minutes each with gentle agitation to remove unbound [γ-³²P]ATP.

-

Quantification: Air-dry the membrane. The amount of incorporated ³²P can be quantified using a phosphorimager or by cutting out the individual spots and measuring them in a scintillation counter.

Protocol 2: ADP-Glo™ Luminescence-Based Assay for PRKG1

This homogeneous "add-mix-read" assay is ideal for high-throughput screening of PRKG1 modulators.

Materials:

-

PRKG1 Kinase Enzyme System (Promega, includes enzyme, substrate, and buffer)

-

ADP-Glo™ Kinase Assay Kit (Promega, includes ADP-Glo™ Reagent and Kinase Detection Reagent)

-

ATP

-

cGMP

-

Test compounds in DMSO

-

White, opaque 96- or 384-well assay plates

-

Multichannel pipette or liquid handler

-

Plate-reading luminometer

Procedure:

-

Kinase Reaction Setup (25 µL volume):

-

Add 12.5 µL of a 2X solution of PRKG1 and its substrate in reaction buffer to each well.

-

Add 2.5 µL of test compound (10X) or DMSO to the appropriate wells.

-

Prepare a 5X solution of ATP and cGMP in reaction buffer.

-

-

Reaction Initiation: Add 5 µL of the 5X ATP/cGMP solution to each well to start the reaction.

-

Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

-

ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Mix and incubate at room temperature for 40 minutes.

-

Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, subsequently, into a luminescent signal. Mix and incubate at room temperature for 30-60 minutes.

-